molecular formula C14H22N2O7 B15361851 tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate;oxalic acid

tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate;oxalic acid

Cat. No.: B15361851
M. Wt: 330.33 g/mol
InChI Key: ULLDSSNPAHRHSY-UHFFFAOYSA-N
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Description

The compound tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate; oxalic acid features a bicyclic pyrrolo[2,3-c]pyridine core with a partially saturated ring system (hexahydro), a tert-butyl carboxylate group at position 6, and an oxo group at position 2. This compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry and organic synthesis, particularly as intermediates for bioactive molecules .

Properties

Molecular Formula

C14H22N2O7

Molecular Weight

330.33 g/mol

IUPAC Name

tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate;oxalic acid

InChI

InChI=1S/C12H20N2O3.C2H2O4/c1-12(2,3)17-11(16)14-5-4-8-9(7-14)13-6-10(8)15;3-1(4)2(5)6/h8-9,13H,4-7H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

ULLDSSNPAHRHSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)NCC2=O.C(=O)(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Target Compound
  • Core structure : Pyrrolo[2,3-c]pyridine (bicyclic system with fused pyrrole and pyridine rings).
  • Substituents : tert-Butyl carboxylate at position 6, oxo group at position 3, partial saturation (hexahydro).
  • Co-component : Oxalic acid (likely as a salt or stabilizer).
Similar Compounds:
Compound Name Core Structure Key Substituents Evidence Source
tert-Butyl 1-methyl-4-methylene-7-oxo-4,5-dihydro-1,7-dihydro-pyrrolo[2,3-c]pyridine-6-carboxylate Pyrrolo[2,3-c]pyridine Methyl at N1, methylene at C4, oxo at C7, tert-butyl carboxylate at C6
tert-Butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate Pyrazolo[4,3-c]pyridine Oxo at C3, tert-butyl carboxylate at C5, hexahydro
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Phenyl, trimethoxybenzylidene, oxo at C3, ethyl carboxylate at C6
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Cyano, nitrophenyl, phenethyl, oxo at C2, diethyl carboxylate

Key Structural Differences :

  • The pyrrolo[2,3-c]pyridine core in the target compound is distinct from pyrazolo (), thiazolo (), and imidazo () systems, which alter electronic properties and hydrogen-bonding capabilities.
  • Substituents like methyl, benzylidene, or nitrophenyl groups in analogs influence solubility and reactivity .
Target Compound
  • Limited direct synthesis data, but analogous pyrrolo-pyridine derivatives often employ transition-metal catalysis (e.g., gold-catalyzed hydroarylation) or multicomponent reactions .
Similar Compounds:
  • tert-Butyl 1-methyl-4-methylene-7-oxo-pyrrolo[2,3-c]pyridine-6-carboxylate : Synthesized via gold-catalyzed hydroarylation of pyrroles (56% yield) .
  • tert-Butyl pyrazolo[4,3-c]pyridine-5-carboxylate : Prepared using tert-butyl protection strategies, with crystallization confirming stereochemistry .
  • Imidazo[1,2-a]pyridine derivatives: Synthesized via organocatalytic asymmetric reactions (36% yield, EI-HRMS validation) .

Reactivity Trends :

  • The tert-butyl carboxylate group acts as a protective moiety, enabling selective functionalization at other positions .
  • Oxo groups facilitate hydrogen bonding and participate in condensation reactions .

Physical and Chemical Properties

Target Compound
  • No explicit data provided, but comparable pyrrolo-pyridines exhibit: Melting points: 90–170°C (depending on substituents) . Solubility: Moderate in polar aprotic solvents (e.g., DCM, chloroform) .
Similar Compounds:
Compound Melting Point (°C) Solubility Profile Spectral Data (IR/NMR)
tert-Butyl 1-methyl-4-methylene-7-oxo-pyrrolo[2,3-c]pyridine-6-carboxylate 92 Soluble in CDCl₃ IR: 1723 (C=O), 1671 cm⁻¹; ¹H NMR: δ 1.57 (tBu)
tert-Butyl 2-amino-3-cyano-5-oxo-4-phenyl-pyrano[2,3-c]pyrrole-6-carboxylate 166–169 Partially soluble in DMSO ¹H NMR: δ 1.43 (tBu), 7.22–7.36 (aromatic)
Ethyl thiazolo[3,2-a]pyrimidine-6-carboxylate Not reported Crystallized from DMF/water X-ray diffraction: Monoclinic space group

Notable Trends:

  • tert-Butyl groups enhance thermal stability, as seen in higher melting points (e.g., 166–169°C in ).

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